molecular formula C8H7F2NO3 B8398780 Benzene, 1-(1,1-difluoroethoxy)-4-nitro-

Benzene, 1-(1,1-difluoroethoxy)-4-nitro-

Cat. No. B8398780
M. Wt: 203.14 g/mol
InChI Key: NEVQKUFWOSGLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278981B2

Procedure details

A solution of 1-(1,1-difluoroethoxy)-4-nitrobenzene (Stage 30.4, 2.95 g, 13.94 mmol) in EtOH (100 mL) was hydrogenated (Raney Ni 1.0 g; 26.5 h at RT). The RM was filtered through Hyflo® and the solvent was evaporated off under reduced pressure to give the crude title product as a brown oil. HPLC (Condition 5) tR=4.5 min, UPLC-MS (Condition 3) tR=0.74 min, m/z=174.1 [M+H]+.
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)[CH3:3]>CCO.[Ni]>[F:1][C:2]([F:14])([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)[CH3:3]

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
FC(C)(OC1=CC=C(C=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The RM was filtered through Hyflo®
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C)(OC1=CC=C(N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.